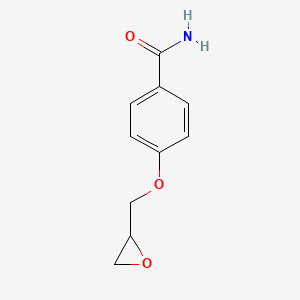

4-Oxiranylmethoxy-benzamide

Description

Structure

3D Structure

Properties

CAS No. |

28763-58-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C10H11NO3/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H2,11,12) |

InChI Key |

KQGBLRILCYSUFE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Oxiranylmethoxy Benzamide

Reactivity Profile of the Oxirane Ring in the Context of 4-Oxiranylmethoxy-benzamide

The high ring strain of the oxirane ring in this compound makes it a potent electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.

Nucleophilic Ring-Opening Reactions

The reaction of the epoxide ring with nucleophiles is a well-established transformation. libretexts.orgchemistrysteps.com In the case of this compound, which is an unsymmetrical epoxide, the regiochemical and stereochemical outcomes of these reactions are of significant interest.

The oxirane ring of aryl glycidyl (B131873) ethers, the class of compounds to which this compound belongs, is known to react with a variety of strong and weak nucleophiles.

Organolithium Reagents: These strong carbon nucleophiles are expected to attack the epoxide ring, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon workup. libretexts.orgucalgary.calibretexts.org The reaction proceeds via an SN2 mechanism, with the nucleophile attacking one of the electrophilic carbons of the epoxide. libretexts.org

Amines: The aminolysis of epoxides is a common method for the synthesis of β-amino alcohols. kpi.uarroij.com Both primary and secondary amines can act as nucleophiles, attacking the epoxide ring. semanticscholar.orgacs.org The reaction of glycidyl ethers with amines can be influenced by the presence of hydroxyl groups, which can catalyze the reaction. sci-hub.se

Thiols: Thiols and their conjugate bases, thiolates, are excellent sulfur nucleophiles that readily open epoxide rings to furnish β-hydroxy sulfides. jsta.clresearchgate.netchemistrysteps.com The high nucleophilicity of sulfur facilitates this reaction. chemistrysteps.com

Halides: Anhydrous hydrohalic acids (HX) can open epoxide rings to produce halohydrins. libretexts.org Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org

The following table summarizes the expected products from the reaction of this compound with various nucleophiles based on the known reactivity of similar aryl glycidyl ethers.

| Nucleophile | Reagent Example | Expected Product Structure |

| Organolithium | Methyllithium (CH₃Li) | 1-(4-Benzamidophenoxy)-3-hydroxybutane |

| Amine | Diethylamine ((C₂H₅)₂NH) | 1-(4-Benzamidophenoxy)-3-(diethylamino)propan-2-ol |

| Thiol | Thiophenol (C₆H₅SH) | 1-(4-Benzamidophenoxy)-3-(phenylthio)propan-2-ol |

| Halide | Hydrobromic Acid (HBr) | 1-(4-Benzamidophenoxy)-3-bromopropan-2-ol |

The ring-opening of unsymmetrical epoxides like this compound can, in principle, yield two different regioisomers. The outcome is largely dependent on the reaction conditions.

Regioselectivity: Under basic or neutral conditions, employing strong nucleophiles (e.g., organolithium reagents, amines, thiolates), the reaction typically proceeds via an SN2 mechanism. libretexts.orgyoutube.com Nucleophilic attack occurs at the sterically less hindered carbon atom of the epoxide ring. chemistrysteps.comyoutube.com For this compound, this would be the terminal carbon of the oxirane ring. Conversely, under acidic conditions, the reaction can exhibit SN1-like character. libretexts.org The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. chemistrysteps.com However, for aryl glycidyl ethers, attack at the less substituted carbon is still common even under acidic conditions unless a very stable carbocation can be formed at the benzylic-like position, which is not the case here. nih.gov

Stereoselectivity: The nucleophilic ring-opening of epoxides is a stereospecific reaction. youtube.com The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the center of attack. libretexts.orgyoutube.com This is a hallmark of the SN2 mechanism. youtube.com

The table below illustrates the expected major regioisomers from the ring-opening of this compound under different conditions.

| Reaction Condition | Nucleophile | Expected Major Regioisomer |

| Basic (e.g., NaH) | Thiophenol | 1-(4-Benzamidophenoxy)-3-(phenylthio)propan-2-ol |

| Acidic (e.g., H₂SO₄ cat.) | Methanol | 1-(4-Benzamidophenoxy)-3-methoxypropan-2-ol |

While many epoxide ring-opening reactions are conducted with stoichiometric reagents, catalytic methods offer advantages in terms of efficiency and sustainability.

Hot Water (Catalyst-Free): The hydrolysis of glycidyl ethers can be achieved in pressurized hot water without the need for a catalyst to produce the corresponding diols. rsc.orgresearchgate.net This method provides a green alternative to traditional acid- or base-catalyzed hydrolysis. rsc.org For this compound, this would result in the formation of 3-(4-benzamidophenoxy)propane-1,2-diol. Studies on bisphenol A diglycidyl ether (BADGE) have shown that hydrolysis proceeds to the diol as the final product. nih.gov

Zirconocene Catalysis: Zirconocene complexes, particularly in conjunction with photoredox catalysis, have emerged as effective catalysts for the reductive ring-opening of epoxides. sciencedaily.comjyamaguchi-lab.comresearchgate.net Interestingly, zirconocene-catalyzed reactions can exhibit reverse regioselectivity compared to traditional methods, affording the more substituted alcohols via the putative less-stable radical intermediate. researchgate.net This provides a complementary synthetic strategy for accessing different isomers. jyamaguchi-lab.com The stronger oxophilicity of zirconium compared to titanium is believed to influence this regiochemical outcome. researchgate.net

Electrophilic Activation and Subsequent Transformations

While the oxirane ring typically behaves as an electrophile, it can be activated by electrophiles, most commonly protons under acidic conditions, which enhances its reactivity towards even weak nucleophiles. libretexts.org Lewis acids can also serve as activators. researchgate.net This activation facilitates the cleavage of the C-O bond. In the context of this compound, this activation would make the epoxide more susceptible to attack by a wider range of nucleophiles. Furthermore, the aryl ether linkage itself can be susceptible to cleavage under harsh acidic conditions, although this is generally a less facile reaction. libretexts.org

Reactivity of the Benzamide (B126) Moiety in this compound Derivatives

The benzamide moiety in derivatives of this compound primarily influences the electronic properties of the aromatic ring. The amide group is generally considered to be an electron-withdrawing and deactivating group for electrophilic aromatic substitution due to the resonance effect of the carbonyl group. libretexts.orgwikipedia.orgreddit.commasterorganicchemistry.com This deactivating nature would make the aromatic ring less susceptible to further electrophilic substitution reactions compared to unsubstituted benzene (B151609). The directing effect of the amide group in electrophilic aromatic substitution is typically meta to the amide functionality. However, the reactivity of the benzamide group itself, for instance, hydrolysis to the corresponding carboxylic acid and amine, would require harsh conditions (strong acid or base and high temperatures) that would likely also affect the oxiranylmethoxy substituent.

Hydrolytic Stability and Transformations

The chemical stability of this compound is governed by its two primary functional groups: the epoxide ring and the benzamide linkage. Both moieties are susceptible to hydrolysis, with the reaction conditions dictating the rate and nature of the transformation.

The benzamide group generally exhibits significant stability in dilute aqueous solutions. beilstein-journals.org However, its hydrolysis to the corresponding benzoic acid and ammonia (B1221849) can be catalyzed by strong acids or bases, particularly at elevated temperatures. beilstein-journals.orgresearchgate.net Studies on related N-triflylbenzamides have shown that while they are stable in dilute aqueous solutions and even in basic conditions (0.5 M aqueous NaOH), they undergo slow degradation in the presence of strong acids (0.5 M aqueous HCl) over several weeks. beilstein-journals.org This suggests that the amide linkage in this compound would remain intact under neutral or mildly basic conditions but could be cleaved under prolonged exposure to strong acids.

The epoxide ring is considerably more reactive, especially due to its inherent ring strain. ucalgary.ca It can undergo ring-opening reactions under both acidic and basic conditions. openstax.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the ring toward nucleophilic attack by water. libretexts.org This attack typically occurs at the more substituted carbon atom (a more SN1-like character) and results in a trans-diol. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking one of the epoxide carbons in a standard SN2 reaction. openstax.org This attack occurs at the less sterically hindered carbon atom, and subsequent protonation of the resulting alkoxide yields the corresponding diol, again with trans stereochemistry. libretexts.org

C-H Functionalization Strategies Adjacent to the Amide Linkage

The amide group is a powerful and versatile directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. nih.govresearchgate.net In the context of this compound, the amide moiety can direct a catalyst to the ortho C-H bonds on the benzene ring (C3 and C5 positions). This strategy provides a direct route to introduce new substituents adjacent to the amide linkage.

A range of transition metals, including palladium(II), rhodium(III), and ruthenium(II), are effective catalysts for these transformations. researchgate.net The general mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, forming a stable cyclometalated intermediate. rsc.org This intermediate brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage in a step often referred to as concerted metalation-deprotonation (CMD). nih.gov Once the C-H bond is activated, the resulting organometallic species can react with various coupling partners, such as alkenes, alkynes, or organohalides, to form new C-C, C-N, or C-O bonds. acs.org

For instance, N-methoxy amides have been highlighted as particularly effective directing groups for Pd(II)- and Rh(III)-catalyzed C-H activation reactions. nih.govresearchgate.net The use of cyclic amides has also been shown to be superior to acyclic ones in certain ruthenium-catalyzed C-H amidations, proceeding via a six-membered ruthenacycle intermediate. rsc.org These established methodologies could be applied to this compound to synthesize a diverse array of disubstituted derivatives, with the epoxide group potentially remaining intact if the reaction conditions are sufficiently mild.

Intermolecular and Intramolecular Reactions Involving Both Functional Groups

The presence of both an electrophilic epoxide and a directing-group-capable benzamide within the same molecule or in a reaction mixture allows for sophisticated transformations that construct complex heterocyclic systems.

Annulation Reactions of Epoxides with Benzamides to Form Heterocyclic Systems (e.g., Isoquinolones)

A significant synthetic application involving both epoxides and benzamides is the palladium(II)-catalyzed oxidative annulation to form isoquinolones. acs.orgnih.gov In this reaction, epoxides serve as novel C2 synthons. researchgate.net The reaction proceeds via a cascade of C-H alkylation and annulation. acs.org

A plausible mechanism begins with the cyclometalation of the benzamide with the Pd(II) catalyst, directed by the amide group, to form a palladacyclic intermediate. acs.org This intermediate then reacts with the epoxide through an SN2 nucleophilic ring-opening process, generating a Pd-alkoxide species. acs.org Under specific conditions, including the presence of an oxidant and a base like triethylamine (B128534) (TEA), this intermediate undergoes β-hydrogen elimination to form a ketone. acs.orgacs.org Subsequent intramolecular nucleophilic attack of the amide nitrogen onto the newly formed ketone carbonyl, followed by dehydration, yields the final isoquinolone product. acs.org This methodology has proven effective for a variety of substituted benzamides and epoxides, affording isoquinolones in yields up to 92%. acs.orgresearchgate.net

| Benzamide Substrate (N-Protecting Group) | Epoxide Partner | Yield of Isoquinolone (%) |

|---|---|---|

| N-isobutoxy | Styrene Oxide | 92 |

| N-butoxy | Styrene Oxide | 81 |

| N-isopropoxy | Styrene Oxide | 56 |

| N-benzyloxy | Styrene Oxide | 47 |

| 4-methoxy-N-isobutoxy | Styrene Oxide | 72 |

Amide Formation Pathways from Epoxides and Amines (e.g., Ruthenium Pincer Catalysis)

Ruthenium pincer complexes have emerged as highly effective catalysts for the acceptorless dehydrogenative coupling of epoxides and amines to form amides. researchgate.netrsc.org This transformation represents a novel pathway where the epoxide moiety is ultimately converted into part of an amide linkage, generating H₂ as the sole byproduct. rsc.org

Mechanistic studies, including Density Functional Theory (DFT) calculations, have elucidated a multi-step reaction pathway. bohrium.comnih.gov The entire process generally involves three key stages:

Isomerization: The ruthenium pincer complex first catalyzes the isomerization of the epoxide into the corresponding aldehyde. rsc.orgbohrium.com

Aldimine Condensation: The newly formed aldehyde then undergoes condensation with an amine to form an aldimine intermediate. rsc.orgbohrium.com

Amide Formation: The final stage involves the dehydrogenation of a hemiaminal intermediate (formed from the aldimine) to yield the amide product. bohrium.com

The rate-determining step has been identified as the amine-assisted hydrogen elimination, which has a calculated free energy barrier of 28.0 kcal/mol. bohrium.comnih.gov This catalytic system is environmentally benign and demonstrates high selectivity and yield for a variety of aryl epoxides and amines. rsc.org

| Process | Description | Key Intermediates |

|---|---|---|

| Epoxide Isomerization | The Ru-pincer complex facilitates the ring-opening and rearrangement of the epoxide to an aldehyde. This step is often assisted by a base like t-BuOK. | Aldehyde |

| Aldimine Condensation | The aldehyde reacts with an amine, eliminating water to form an aldimine (Schiff base). | Aldimine |

| Amide Formation | The aldimine is hydrated to a hemiaminal, which then undergoes dehydrogenation catalyzed by the Ru complex to form the stable amide product. | Hemiaminal, Amide |

Multicomponent Reaction Pathways Incorporating Epoxide and Benzamide Units

Multicomponent reactions (MCRs), which involve three or more reactants in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov Both epoxides and benzamides are valuable building blocks for the design of MCRs due to their distinct and reliable reactivity.

Epoxides are frequently used in MCRs as electrophilic components. Their ring-opening by a nucleophile generates an intermediate that can be trapped by another reactant in the mixture. nih.gov For example, the reaction of an epoxide with an amine can generate an amino alcohol, which could then participate in a subsequent reaction, such as a Passerini or Ugi reaction, if an isocyanide and a carboxylic acid or carbonyl compound are also present.

The benzamide moiety, particularly through its capacity for directed C-H activation, can also be incorporated into MCR-like sequences. A reaction could be envisioned where an initial C-H functionalization of a benzamide derivative with an unsaturated partner is followed by the introduction of other components that react with the newly installed functional group in a one-pot fashion.

While specific MCRs that simultaneously incorporate both a free epoxide and a benzamide as separate starting materials are not extensively documented, the functional handles themselves are staples of MCR chemistry. The development of such a reaction would likely involve the initial ring-opening of the epoxide to unmask a nucleophile (e.g., a hydroxyl group) which then participates in a cascade involving the benzamide or a derivative thereof.

Advanced Spectroscopic Characterization Techniques Applied to 4 Oxiranylmethoxy Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Oxiranylmethoxy-benzamide. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, ¹H NMR spectroscopy provides key information. The aromatic protons exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring, with two doublets in the aromatic region. The protons of the oxiranylmethoxy group display more complex signals in the aliphatic region, including diastereotopic protons of the -CH₂- group and the three protons of the oxirane ring, which form a distinct AMX spin system. The two amide protons (-CONH₂) typically appear as two broad singlets, which may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the four unique aromatic carbons (two of which are quaternary), and the three carbons of the oxiranylmethoxy side chain.

Beyond static structure determination, NMR is a powerful method for real-time reaction monitoring. researchgate.netnih.govmdpi.com For example, in the synthesis of this compound from 4-hydroxybenzamide (B152061) and an epoxide precursor, ¹H NMR can be used to track the reaction progress. By monitoring the disappearance of the phenolic proton signal from the starting material and the concurrent appearance of the characteristic signals for the oxiranylmethoxy group of the product, one can determine the reaction kinetics and endpoint without the need for sample isolation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on standard increments and data from analogous compounds like 4-methoxybenzamide. chemicalbook.com

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|---|

| 1 | Aromatic C | - | ~126.5 | Quaternary C-C=O |

| 2, 6 | Aromatic C-H | ~7.8-7.9 | ~129.5 | Doublet |

| 3, 5 | Aromatic C-H | ~7.0-7.1 | ~114.0 | Doublet |

| 4 | Aromatic C | - | ~161.0 | Quaternary C-O |

| 7 | C=O | - | ~167.5 | Carbonyl |

| - | NH₂ | ~7.9 (broad s), ~7.3 (broad s) | - | Two amide protons |

| α | O-CH₂ | ~4.4 (dd), ~3.9 (dd) | ~69.5 | Diastereotopic protons |

| β | CH (oxirane) | ~3.3-3.4 | ~50.0 | Multiplet |

| γ | CH₂ (oxirane) | ~2.9 (dd), ~2.7 (dd) | ~44.0 | Diastereotopic protons |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular formula (C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ).

The fragmentation of benzamide (B126) derivatives in EI-MS is well-characterized. researchgate.net A common pathway for benzamides involves the loss of the amide group to form a stable benzoyl cation. researchgate.net For 4-substituted benzamides, this results in a substituted benzoyl cation. In the case of this compound, the high-resolution mass spectrum would show a molecular ion peak at m/z 193.0739.

The subsequent fragmentation cascade provides structural confirmation. A primary fragmentation would be the alpha-cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of the oxirane ring as a neutral fragment and formation of a resonance-stabilized phenoxy cation. However, a more dominant fragmentation pathway, analogous to that of 4-methoxybenzamide, involves the formation of the 4-(oxiranylmethoxy)benzoyl cation. Further fragmentation would involve the oxiranylmethoxy side chain itself.

Key Predicted Fragmentation Steps:

Formation of the Acylium Ion: Cleavage of the C-N bond can lead to the formation of the 4-(oxiranylmethoxy)benzoyl cation.

Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen can cleave, leading to fragments corresponding to the benzamide portion and the oxiranylmethoxy side chain.

Ring Opening of Oxirane: The epoxide ring can undergo cleavage to produce characteristic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Structure | Remarks |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of OH radical from amide |

| 136 | [C₇H₆NO₂]⁺ | Loss of oxiranyl radical (∙C₃H₅O) |

| 121 | [C₇H₅O₂]⁺ | 4-hydroxybenzoyl cation, following rearrangement and loss of C₃H₄ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (common in benzamides) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl cation |

| 57 | [C₃H₅O]⁺ | Glycidyl (B131873) cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Completion

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. researchgate.net These methods are exceptionally useful for identifying the key functional groups within this compound and for confirming reaction completion.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. Key expected absorptions include:

N-H Stretching: Two distinct sharp bands in the 3400-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxiranylmethoxy group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and characteristic absorption band around 1650-1680 cm⁻¹ is due to the carbonyl stretch of the amide.

N-H Bending (Amide II): A strong band around 1620-1590 cm⁻¹ arises from the in-plane bending of the N-H bonds.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage will produce strong bands in the 1250-1020 cm⁻¹ region.

Oxirane Ring Vibrations: The epoxide ring has characteristic vibrations, including a ring breathing (symmetric stretch) mode near 1250 cm⁻¹ and asymmetric ring stretching near 950-810 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. For this compound, it provides complementary information:

Aromatic Ring Vibrations: The symmetric stretching of the benzene ring (ring breathing mode) gives a very strong and sharp signal around 1600 cm⁻¹, which is often more intense in Raman than in IR.

Oxirane Symmetric Stretch: The symmetric "breathing" of the three-membered epoxide ring around 1250 cm⁻¹ is typically Raman active.

C=O and N-H vibrations: The Amide I, II, and N-H stretching bands are also visible in the Raman spectrum, though often with different relative intensities compared to the IR spectrum. nih.gov

Together, these techniques allow for a confident identification of the amide, aromatic ether, and epoxide functionalities. In a synthesis, the completion of the reaction can be verified by the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of the 4-hydroxybenzamide precursor and the appearance of the characteristic ether and oxirane bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| ~3350 & ~3180 | Amide N-H Asymmetric & Symmetric Stretch | IR | Medium-Strong |

| ~3050 | Aromatic C-H Stretch | IR, Raman | Medium |

| ~2950 | Aliphatic C-H Stretch | IR, Raman | Medium |

| ~1660 | Amide C=O Stretch (Amide I) | IR | Very Strong |

| ~1605 | Aromatic C=C Stretch | Raman | Very Strong |

| ~1600 | Amide N-H Bend (Amide II) | IR | Strong |

| ~1250 | Aryl-O Asymmetric Stretch / Oxirane Ring Breathing | IR, Raman | Strong (IR), Medium (Raman) |

| ~1040 | Alkyl-O-C Symmetric Stretch | IR | Strong |

| ~840 | Oxirane Asymmetric Ring Stretch / para-subst. bend | IR | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nist.govspectrabase.com By diffracting X-rays off a single crystal of this compound, one can obtain accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice.

Based on crystal structures of analogous compounds like 4-methoxy-N-phenylbenzamide, several structural features can be anticipated. nih.gov The benzamide core is expected to be largely planar. The most significant structural feature in the crystal packing of primary benzamides is the formation of robust intermolecular hydrogen bonds. The amide -NH₂ group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) acts as an acceptor.

Typically, these interactions link molecules into well-defined motifs, such as the common C(4) chain, where molecules are connected head-to-tail via N-H···O hydrogen bonds. nih.gov This often results in the formation of centrosymmetric dimers or extended ribbons. The presence of the oxiranylmethoxy group introduces additional possibilities for intermolecular interactions. The ether oxygen and the oxirane oxygen are potential hydrogen bond acceptors, which could lead to more complex, three-dimensional hydrogen-bonding networks, influencing the material's physical properties such as melting point and solubility. The crystal structure would also reveal the dihedral angle between the plane of the benzene ring and the amide group, as well as the conformation of the flexible oxiranylmethoxy side chain.

Other Advanced Spectroscopic Methods (e.g., UV-Vis for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. libretexts.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound are the benzene ring and the carbonyl group of the amide function, which are conjugated.

The UV-Vis spectrum is expected to be characterized by two main absorption bands:

π → π Transitions:* These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. For benzamides, these typically result in a strong primary absorption band (E-band) below 220 nm and a weaker secondary band (B-band) around 250-280 nm.

n → π Transitions:* This lower-energy transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and results in a weak absorption band at a longer wavelength, often appearing as a shoulder on the main π → π* band, typically above 300 nm.

The presence of the para-oxiranylmethoxy group, an alkoxy substituent, acts as an auxochrome. The lone pair electrons on the ether oxygen can delocalize into the aromatic ring, increasing the energy of the HOMO (Highest Occupied Molecular Orbital). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzamide. An increase in the intensity of the absorption (hyperchromic effect) is also expected.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~200-220 | π → π | Benzene Ring (E-band) | High |

| ~260-280 | π → π | Benzene Ring (B-band) | Moderate |

| ~300-320 | n → π* | Carbonyl Group (C=O) | Low |

Computational and Theoretical Investigations of 4 Oxiranylmethoxy Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometries, electronic properties, and reaction pathways. For 4-Oxiranylmethoxy-benzamide, DFT studies, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide a fundamental understanding of its molecular behavior. researchgate.netyoutube.com

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) ring system, which includes the phenyl ring and the lone pairs on the amide nitrogen and oxygen atoms. Conversely, the LUMO is anticipated to be distributed over the electrophilic centers of the molecule, particularly the carbons of the epoxide ring and the carbonyl carbon of the amide group. This distribution indicates that the molecule would act as a nucleophile at the aromatic ring and as an electrophile at the epoxide ring, making it susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound Calculated values are hypothetical, based on typical results for structurally similar molecules from DFT studies.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.1 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap (ΔE) | 5.4 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. sigmaaldrich.com |

DFT calculations are highly effective for mapping out potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. The most significant reaction pathway for this compound is the nucleophilic ring-opening of the strained epoxide group. This reaction can be catalyzed by either acid or base.

Computational studies can model these mechanisms:

Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack is facilitated because the C-O bonds are weakened, lowering the activation barrier.

Base-Catalyzed/Nucleophilic Mechanism: Under neutral or basic conditions, a nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring.

By modeling these pathways, the transition state structures can be optimized and their corresponding activation energies (Ea) calculated. A lower activation energy implies a kinetically more favorable reaction pathway. researchgate.net

Table 2: Representative Calculated Activation Energies for Epoxide Ring-Opening Values are illustrative for the reaction with a generic nucleophile (Nu:).

| Reaction Condition | Plausible Attacking Species | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed | H2O | ~15 |

| Base-Catalyzed | OH- | ~20 |

| Neutral | NH3 | ~25 |

The three-membered ring of the oxirane (epoxide) moiety in this compound possesses significant ring strain, which is a major contributor to its chemical reactivity. This strain energy can be quantified computationally using methods like isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction to cancel out systematic errors in calculations. High-level computational methods can accurately predict thermochemical data such as heats of formation, which are then used to derive strain energies. researchgate.net The inherent strain makes the epoxide a good electrophile, as the ring-opening reaction relieves this energetic penalty.

Table 3: Typical Strain Energies of Substituted Epoxides Data derived from experimental and computational studies on related epoxide compounds. researchgate.net

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Oxirane (Ethylene oxide) | ~27 |

| Methyloxirane (Propylene oxide) | ~28 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in a vacuum or in an explicit solvent, would reveal its conformational landscape. Key areas of flexibility include the ether linkage between the phenyl ring and the epoxide, as well as rotation around the aryl-amide bond.

MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its interaction with biological targets or other reactants. Furthermore, simulations in a solvent like water can show how solvent molecules arrange around the solute, potentially pre-organizing for a reaction and influencing the reaction pathway. hakon-art.com

Table 4: Key Dihedral Angles and Expected Conformational Behavior from MD Simulations

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(Aryl)-O-CH2-CH(Oxirane) | Ether Linkage | Highly flexible, multiple low-energy conformers expected. |

| C(Aryl)-C(Carbonyl)-N-H | Amide Bond | Rotation is generally restricted due to partial double-bond character. |

| O=C-C(Aryl)-C(Aryl) | Aryl-Carbonyl Bond | Rotation is possible, influencing the relative orientation of the amide group to the ring. |

Quantum Chemical Calculations for Energetic Profiles and Reactivity Descriptors

Beyond FMO theory, quantum chemical calculations can provide a suite of "reactivity descriptors" that quantify a molecule's reactivity based on its electronic structure. These descriptors are typically derived from the HOMO and LUMO energies within the framework of conceptual DFT. rasayanjournal.co.inresearchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Represents the "escaping tendency" of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ² / 2η).

For this compound, a relatively high electrophilicity index would be expected, quantitatively confirming the reactive nature of the epoxide ring as an electron acceptor.

Table 5: Illustrative Global Reactivity Descriptors for this compound Values are derived from the hypothetical HOMO/LUMO energies in Table 1.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 | Moderate energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.1 | Energy is released upon accepting an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 | Indicates moderate stability and reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | -3.8 | Negative value shows it is stable but will react. |

| Electrophilicity Index (ω) | μ² / 2η | 2.68 | Indicates a strong electrophilic character. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Oxiranylmethoxy-benzamide in laboratory settings?

Methodological Answer:

- Reaction Design : Use a stepwise approach: (1) Coupling of oxiranylmethoxy groups to benzamide via nucleophilic substitution or Mitsunobu conditions. (2) Optimize solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., sodium pivalate) to enhance yield .

- Purification : Employ column chromatography with gradient elution (e.g., pentanes/ethyl acetate) or recrystallization. Monitor purity via TLC or HPLC .

- Scale-Up : Conduct hazard assessments for reagents (e.g., oxirane derivatives) and validate scalability using microreactors or flow chemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Identify protons adjacent to the oxirane ring (δ ~3.0–4.0 ppm) and confirm benzamide carbonyl resonance (δ ~165–170 ppm). Use DEPT-135 for carbon hybridization .

- IR Spectroscopy : Validate the presence of amide C=O (1640–1680 cm⁻¹) and epoxy C-O-C (1240–1270 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI/APCI) to confirm molecular ion ([M+H]+) and rule out decomposition products .

Q. What safety protocols are essential when handling this compound, given its potential reactivity?

Methodological Answer:

- Risk Assessment : Evaluate mutagenicity (Ames testing recommended) and thermal stability (DSC analysis for decomposition risks) .

- PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles. Conduct reactions in fume hoods with blast shields for epoxide handling .

- Waste Management : Quench reactive intermediates (e.g., epoxides) with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

- Assay Validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays). Use positive controls (e.g., known kinase inhibitors) to calibrate responses .

- Metabolite Profiling : Identify hydrolysis products (e.g., diols from oxirane ring-opening) via LC-MS to assess compound stability in biological matrices .

- Computational Modeling : Perform molecular docking to compare binding affinities across protein isoforms or mutant variants .

Q. What experimental strategies are recommended to investigate the hydrolytic stability of the oxiranyl (epoxide) moiety in this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Kinetics : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UV-Vis or NMR .

- Product Identification : Isolate hydrolyzed products (e.g., vicinal diols) using preparative HPLC and characterize via X-ray crystallography .

- Mechanistic Probes : Compare reactivity with epoxide hydrolase inhibitors to distinguish enzymatic vs. non-enzymatic pathways .

Q. What methodologies are suitable for studying the regioselectivity of ring-opening reactions involving the oxirane ring in this compound?

Methodological Answer:

- Nucleophilic Screening : Test diverse nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Use 2D NMR (COSY, NOESY) to assign regioisomers .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition-state geometry .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity trends .

Q. What computational chemistry approaches can predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic sites on the oxirane ring .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways using explicit solvent models (e.g., water, DMSO) .

- QSPR Models : Corrogate experimental rate constants with electronic descriptors (e.g., Hammett σ) for predictive scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.